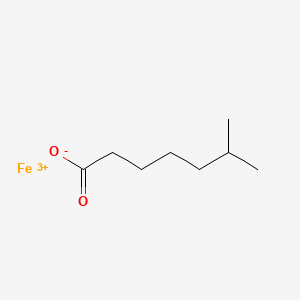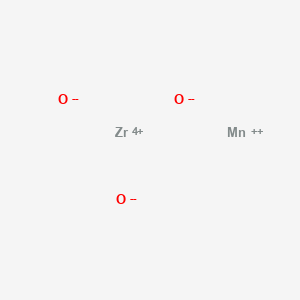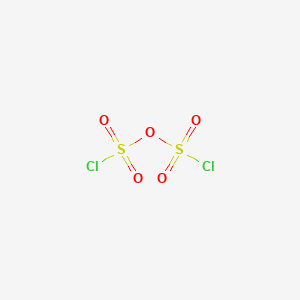
Pyrosulfuryl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue.
Aplicaciones Científicas De Investigación
Kinetics in Polymerization
Pyrosulfuryl chloride (PSC) has been studied for its role in the ring-opening polymerization of tetrahydrofuran (THF). A kinetic study revealed the rate constants of elementary processes like propagation, initiation, and termination in this context. The study highlighted the fast initiation characteristic of THF polymerization when initiated by PSC, along with insights into the propagation mechanism involving bis-oxonium species (Kobayashi, Saegusa, & Tanaka, 1973).
Electrochemical Studies
In electrochemical research, the influence of chloride ions, including pyrosulfuryl chloride, on the oxidation of pyrite in acid solutions has been investigated. This research is significant for understanding how chloride ions affect the deposition of elements like sulfur on electrodes, offering valuable insights into the electrochemical properties of materials (Lehmann, Stichnoth, Walton, & Bailey, 2000).
Chemical Synthesis
The utility of pyrosulfuryl chloride in chemical synthesis has been demonstrated through its in situ formation in reactions involving diorganyl disulfides or diselenides. It enables the regioselective intramolecular chalcogenylacyloxylation of alkynes, leading to the formation of 4-chalcogenylisocumarins/pyrones under metal-free conditions (Xing, Zhang, Li, & Du, 2019).
Redox Switching Stability
A study focused on the redox switching stability of polypyrrole (PP) films, including poly(pyrrole chloride) (PP-Cl). The research evaluated the long-term stability of these films, which is crucial for applications in electronics and materials science (Pyo, Reynolds, Warren, & Marcy, 1994).
Molecular Structure Analysis
Pyrite Oxidation
The role of chloride ions, including pyrosulfuryl chloride, in the oxidation of pyrite surfaces was explored using techniques like X-ray photoelectron spectroscopy. This research aids in understanding the electrochemical behaviors of minerals and their interactions with different ions (Mycroft, Bancroft, McIntyre, Lorimer, & Hill, 1990).
Pyrite Solubility Studies
Investigations into the solubility of various minerals, including pyrite, in the presence of chloride ions like pyrosulfuryl chloride, have provided valuable data for geological and environmental research. This research helps understand how different minerals interact with chloride solutions under varying conditions (Wood, Crerar, & Borcsik, 1987).
Propiedades
Número CAS |
7791-27-7 |
|---|---|
Nombre del producto |
Pyrosulfuryl chloride |
Fórmula molecular |
Cl2O5S2 |
Peso molecular |
215 g/mol |
InChI |
InChI=1S/Cl2O5S2/c1-8(3,4)7-9(2,5)6 |
Clave InChI |
NNTJKSMVNWGFTB-UHFFFAOYSA-N |
SMILES |
O=S(=O)(OS(=O)(=O)Cl)Cl |
SMILES canónico |
O=S(=O)(OS(=O)(=O)Cl)Cl |
Punto de ebullición |
151 °C |
Color/Form |
COLORLESS, MOBILE LIQ |
Densidad |
1.837 |
melting_point |
-37 °C |
Otros números CAS |
7791-27-7 |
Descripción física |
Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue. |
Vida útil |
FUMING LIQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



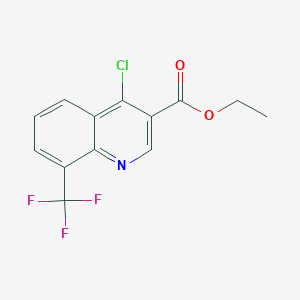
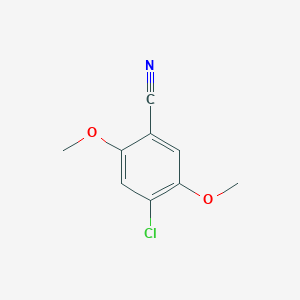
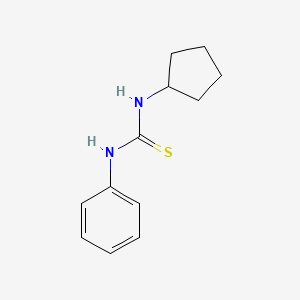
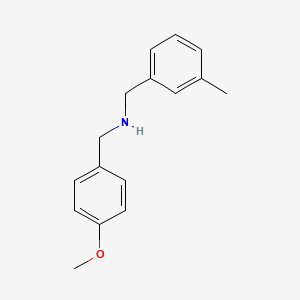
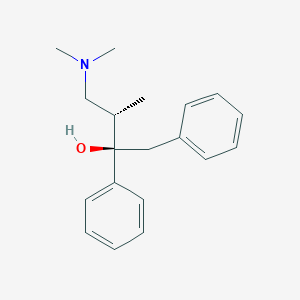
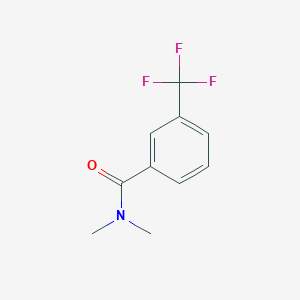
![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)
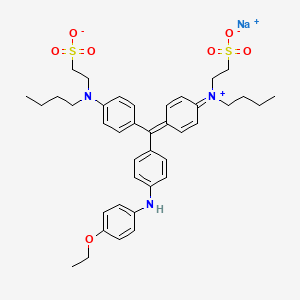
![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)
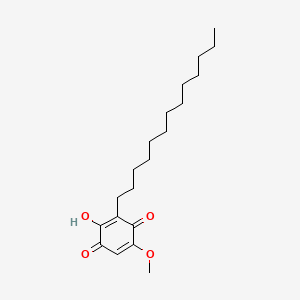
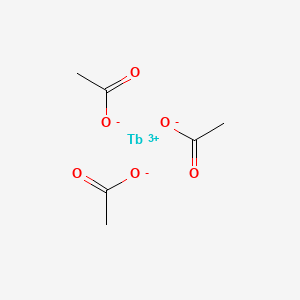
![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)
